molecular formula C15H15NO4S B5845974 METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5845974
M. Wt: 305.4 g/mol
InChI Key: KMRBJGTWVOAUNX-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a methoxyphenyl group, and an ester functional group

Safety and Hazards

Like many chemicals, this compound should be handled with care to prevent skin and eye irritation, and inhalation should be avoided. Always use appropriate personal protective equipment when handling chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the acylation of 4-methoxyphenylacetic acid using a suitable acylating agent to form the corresponding acyl chloride. This intermediate is then reacted with 3-amino-2-thiophenecarboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Similar structure but lacks the methoxyphenyl group.

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Contains a sulfonyl group instead of the methoxyphenyl group.

    Methyl 3-{[(4-methoxyphenyl)amino]methyl}-2-thiophenecarboxylate: Similar but with an aminomethyl group instead of the acetyl group

Uniqueness

Methyl 3-{[2-(4-methoxyphenyl)acetyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-[[2-(4-methoxyphenyl)acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-19-11-5-3-10(4-6-11)9-13(17)16-12-7-8-21-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBJGTWVOAUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-methoxyphenyl acetic acid (6.65 g, 40.2 mmol) and methyl-3-amino-2-thiophene carboxylate (6.30 g, 40.08 mmol) using protocol A to afford the coupled intermediate (7.40 g, 60%). Method [7] m/z 306.0 (M+H); retention time=5.907. 1H-NMR (CDCl3) δ 10.04 (broad s, 1H), 8.07 (d, J=5.5 Hz, 1H), 7.38 (d, J=5.5 Hz, 1H), 7.22 (d, J=8.3 Hz, 2H,), 6.88 (d, J=8.3 Hz, 2H), 3.76 (s, 3H), 3.75 (s, 3H), 3.65 (s, 2H).
Quantity
6.65 g
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Reaction Step One
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6.3 g
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Synthesis routes and methods III

Procedure details

The title compound was prepared from 2-(4-methoxyphenyl)acetic acid (3.18 g, 19.2 mmol) and methyl 3-aminothiophene-2-carboxylate (3.02 g, 19.2 mmol) according to protocol B. Retention time (min)=2.143, method [1], MS(ESI) 306.1 (M+H).
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step One

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